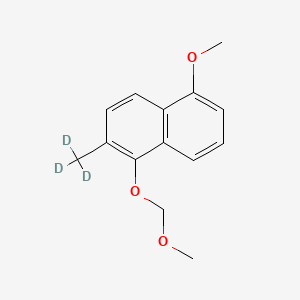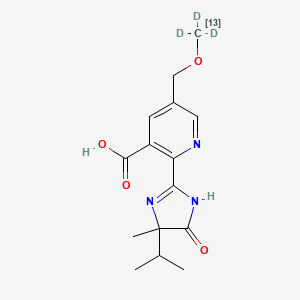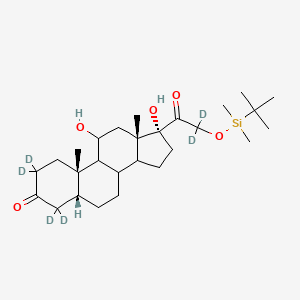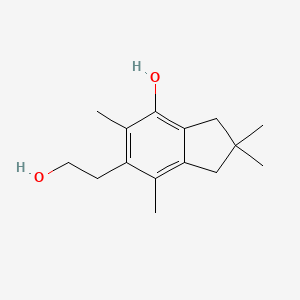
5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 is a deuterated derivative of a naphthalene compound Deuterium, a stable isotope of hydrogen, is often used in chemical research to study reaction mechanisms and metabolic pathways due to its unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 typically involves multiple steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Methoxylation: Introduction of methoxy groups (-OCH3) at specific positions on the naphthalene ring.
Deuteration: Incorporation of deuterium atoms, often achieved through catalytic exchange reactions using deuterium gas (D2) or deuterated solvents.
Methoxymethoxy Protection: Protection of hydroxyl groups by converting them into methoxymethoxy groups (-OCH2OCH3) to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where the above synthetic steps are optimized for yield and purity. Key considerations include:
Catalyst Selection: Efficient catalysts for deuteration and methoxylation.
Reaction Conditions: Optimal temperature, pressure, and solvent systems to maximize product formation.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Reduction of methoxy groups to hydroxyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroxylated naphthalenes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Isotope Labeling: Used in studies of reaction mechanisms and kinetic isotope effects.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Metabolic Studies: Tracing metabolic pathways in biological systems using deuterium-labeled compounds.
Medicine
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry
Material Science: Potential use in the development of deuterated materials with unique properties.
Mechanism of Action
The mechanism by which 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 exerts its effects depends on its specific application. In metabolic studies, deuterium atoms replace hydrogen atoms, allowing researchers to track the compound through various biochemical pathways. The presence of deuterium can also affect reaction rates and mechanisms due to the kinetic isotope effect, where bonds involving deuterium are typically stronger and less reactive than those involving hydrogen.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1-tetralone
- 6-Methoxy-1-tetralone
- 2-Methyl-1-tetralone
Comparison
Compared to its non-deuterated analogs, 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 offers unique advantages in research due to its isotopic labeling. This allows for more precise studies of reaction mechanisms and metabolic pathways. Additionally, the presence of methoxymethoxy groups provides protection during synthetic transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
235.29 g/mol |
IUPAC Name |
5-methoxy-1-(methoxymethoxy)-2-(trideuteriomethyl)naphthalene |
InChI |
InChI=1S/C14H16O3/c1-10-7-8-11-12(14(10)17-9-15-2)5-4-6-13(11)16-3/h4-8H,9H2,1-3H3/i1D3 |
InChI Key |
NRYWGOZZHUJGQY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C2=C(C=C1)C(=CC=C2)OC)OCOC |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)OC)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)

![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)
![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)

![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)


